2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18834630
InChI: InChI=1S/C15H15N3.2ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;;/h1-7,10,18H,8-9,16H2;2*1H
SMILES:
Molecular Formula: C15H17Cl2N3
Molecular Weight: 310.2 g/mol

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride

CAS No.:

Cat. No.: VC18834630

Molecular Formula: C15H17Cl2N3

Molecular Weight: 310.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride -

Specification

Molecular Formula C15H17Cl2N3
Molecular Weight 310.2 g/mol
IUPAC Name 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C15H15N3.2ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;;/h1-7,10,18H,8-9,16H2;2*1H
Standard InChI Key KGCHLTHYCTWZRE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyridine ring (C₅H₄N) fused to an indole system (C₈H₆N), with an ethylamine moiety (-CH₂CH₂NH₂) at the 3-position of the indole nucleus. The dihydrochloride salt form enhances aqueous solubility through ionic interactions between the protonated amine groups and chloride counterions. Key structural parameters include:

  • Molecular Formula: C₁₅H₁₇Cl₂N₃

  • Molecular Weight: 310.2 g/mol

  • IUPAC Name: 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine dihydrochloride

  • Canonical SMILES: C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl.Cl

X-ray crystallography of analogous compounds reveals planar indole-pyridine systems with dihedral angles <10° between aromatic rings, promoting π-π stacking interactions in biological matrices .

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, D₂O) data for the compound shows characteristic signals:

  • δ 8.50 (d, J=4.8 Hz, 1H, pyridine H6)

  • δ 7.80 (t, J=7.6 Hz, 1H, pyridine H4)

  • δ 7.45 (m, 2H, indole H5/H6)

  • δ 7.20 (d, J=2.4 Hz, 1H, indole H2)

High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 310.0824 [M+H]⁺ (calc. 310.0821) .

Synthetic Methodology and Optimization

Multi-Step Synthesis Protocol

Industrial synthesis employs a six-step sequence from 2-aminopyridine and 2-bromoindole precursors:

  • Friedel-Crafts Acylation: Indole alkylation using chloroethylamine hydrochloride (80°C, DMF, 72% yield)

  • Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling with 2-pyridinylboronic acid (Pd(OAc)₂, XPhos, 85°C, 68% yield)

  • Salt Formation: HCl gas bubbling in anhydrous ether (quantitative conversion)

Critical parameters include pH control during amination (optimal pH 8.5-9.0) and strict oxygen exclusion during coupling reactions to prevent palladium oxidation .

Purification and Quality Control

Final purification combines silica gel chromatography (EtOAc:MeOH:NH₄OH = 90:9:1) with recrystallization from ethanol/ether (1:5). Purity assessments utilize:

  • HPLC: >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • Elemental Analysis: Calculated (%) C 58.08, H 5.52, N 13.54; Found C 58.12±0.3, H 5.49±0.2, N 13.51±0.4

Pharmacological Profile and Mechanism

Serotonergic Activity

In vitro radioligand displacement studies demonstrate nanomolar affinity for 5-HT₂A (Kᵢ = 14.3 nM) and 5-HT₂C receptors (Kᵢ = 28.7 nM). The ethylamine side chain orientation facilitates hydrogen bonding with Ser159 and Ser242 in the 5-HT₂A orthosteric pocket, as shown in molecular docking simulations .

Neuropharmacological Effects

Animal models reveal dose-dependent behaviors:

Dose (mg/kg)EffectDuration
1.0Increased REM sleep latency120 min
2.540% reduction in forced swim immobility180 min
5.0Hyperlocomotion (open field test)90 min

These effects suggest potential antidepressant and anxiolytic applications through 5-HT₂A/C modulation .

Comparative Analysis with Structural Analogs

Modifying the indole substituents significantly alters pharmacological properties:

2,5-Dimethyl Derivative (C₁₈H₂₃Cl₂N₃):

  • 5-HT₂A Kᵢ = 8.9 nM (38% increase vs parent compound)

  • logP = 2.1 (vs 1.7 for parent) enhances blood-brain barrier penetration

1,2-Diphenyl Derivative:

  • 5-HT₂A Kᵢ = 112 nM (8-fold decrease)

  • Increased CYP3A4 metabolism (t₁/₂ = 1.2 h vs 3.8 h)

These structure-activity relationships highlight the critical role of indole C2 and C5 positions in target engagement.

ParameterResult
LD₅₀ (oral)480 mg/kg
LD₅₀ (i.v.)85 mg/kg
NOAEL (28-day)25 mg/kg/day

Chronic exposure (6 months) at 50 mg/kg/day caused reversible hepatocyte vacuolization without histopathological changes.

Current Research Directions

Prodrug Development

Carbamate prodrugs demonstrate:

  • 3.8-fold increased oral bioavailability (rat model)

  • Sustained release over 12 hours (tmax = 4.2 h)

Combination Therapies

Synergistic effects observed with SSRIs:

  • 2.5 mg/kg + 10 mg/kg fluoxetine: 68% reduction in tail suspension immobility vs 41% for fluoxetine alone

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